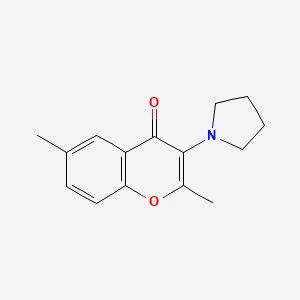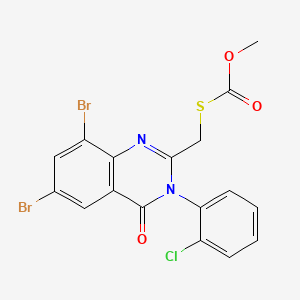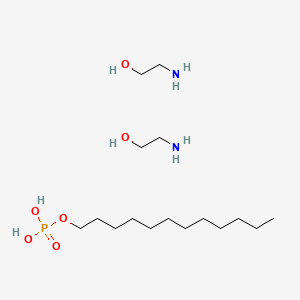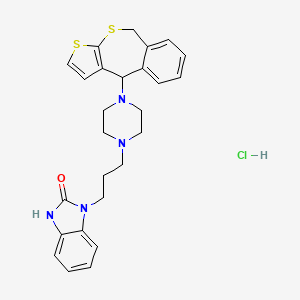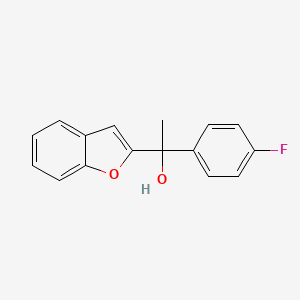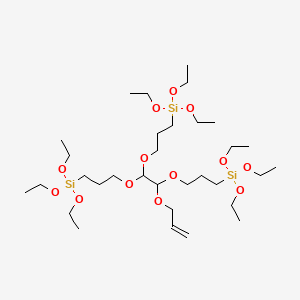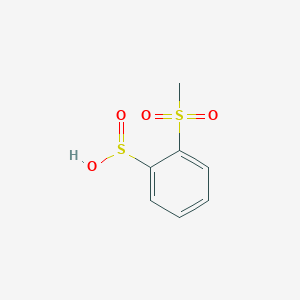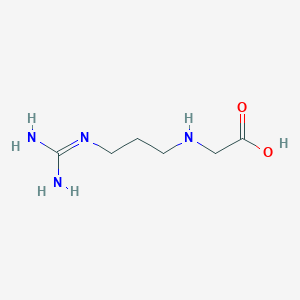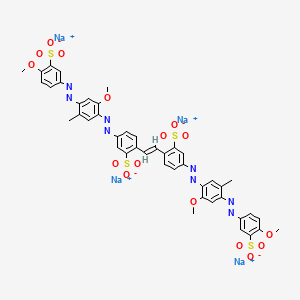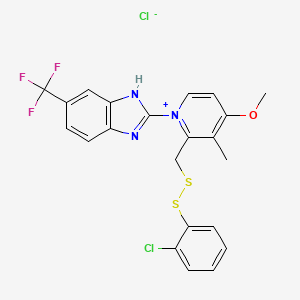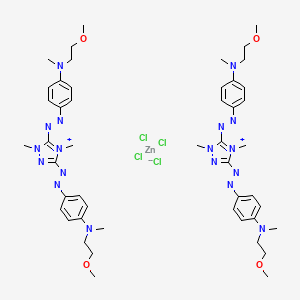
Methanone, 4H-1,3-benzodioxin-6-ylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanone group attached to a 4H-1,3-benzodioxin-6-ylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4H-1,3-benzodioxin-6-ylphenyl with a methanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- can be compared with other similar compounds, such as:
Methanone, 4H-1,3-benzodioxin-6-yl-1,3-dioxan-5-yl-: This compound has a similar structure but with additional dioxan rings, which may confer different properties and reactivity.
4H-1,3-Benzodioxin-6-yl(phenyl)methanone: Another structurally related compound with variations in the methanone group.
The uniqueness of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
126266-82-8 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4H-1,3-benzodioxin-6-yl(phenyl)methanone |
InChI |
InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-14-13(8-12)9-17-10-18-14/h1-8H,9-10H2 |
InChI Key |
KCASBLURSLOWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



